Dichlorprop-P
Dichlorprop-P
Dichloroprop-P is a selective, systemic and post-emergence herbicide, used for weed control management.
(R)-dichlorprop is the R- (active) enantiomer of dichlorprop. It is used as a herbicide for killing annual and broad leaf weeds. It has a role as an agrochemical, an EC 1.11.1.6 (catalase) inhibitor, a synthetic auxin and a phenoxy herbicide. It is a conjugate acid of a (R)-dichlorprop(1-). It is an enantiomer of a (S)-dichlorprop.
(R)-dichlorprop is the R- (active) enantiomer of dichlorprop. It is used as a herbicide for killing annual and broad leaf weeds. It has a role as an agrochemical, an EC 1.11.1.6 (catalase) inhibitor, a synthetic auxin and a phenoxy herbicide. It is a conjugate acid of a (R)-dichlorprop(1-). It is an enantiomer of a (S)-dichlorprop.
Brand Name:
Vulcanchem
CAS No.:
15165-67-0
VCID:
VC20941728
InChI:
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1
SMILES:
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Molecular Formula:
C9H8Cl2O3
Molecular Weight:
235.06 g/mol
Dichlorprop-P
CAS No.: 15165-67-0
Cat. No.: VC20941728
Molecular Formula: C9H8Cl2O3
Molecular Weight: 235.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dichloroprop-P is a selective, systemic and post-emergence herbicide, used for weed control management. (R)-dichlorprop is the R- (active) enantiomer of dichlorprop. It is used as a herbicide for killing annual and broad leaf weeds. It has a role as an agrochemical, an EC 1.11.1.6 (catalase) inhibitor, a synthetic auxin and a phenoxy herbicide. It is a conjugate acid of a (R)-dichlorprop(1-). It is an enantiomer of a (S)-dichlorprop. |
|---|---|
| CAS No. | 15165-67-0 |
| Molecular Formula | C9H8Cl2O3 |
| Molecular Weight | 235.06 g/mol |
| IUPAC Name | (2R)-2-(2,4-dichlorophenoxy)propanoic acid |
| Standard InChI | InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1 |
| Standard InChI Key | MZHCENGPTKEIGP-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
| SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
| Melting Point | 122.0 °C |
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